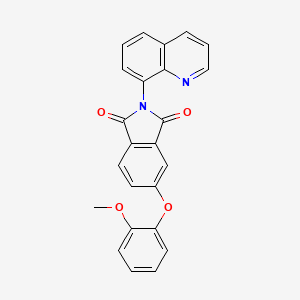
5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as NSC 693868 or GSK-3β inhibitor VIII. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase, β-catenin, and tau protein. Inhibition of GSK-3β by 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione leads to the dephosphorylation of these substrates, resulting in their activation or stabilization.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione has several biochemical and physiological effects. Inhibition of GSK-3β can lead to the activation of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation. Additionally, GSK-3β inhibition can lead to the activation of the insulin signaling pathway, which is involved in glucose metabolism. These effects can have implications in various diseases, including cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione in lab experiments has several advantages. It is a potent and selective inhibitor of GSK-3β, which allows for specific inhibition of this enzyme without affecting other kinases. Additionally, it has good solubility in aqueous solutions, which makes it easy to use in experiments. However, there are also limitations to its use, including its potential toxicity and limited stability in solution.
Direcciones Futuras
There are several future directions for the use of 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential direction is the investigation of its effects on the Wnt/β-catenin signaling pathway in cancer cells. Additionally, its potential use as a therapeutic agent in diabetes and Alzheimer's disease could be explored further. Furthermore, the development of more stable analogs of this compound could improve its utility in scientific research.
Aplicaciones Científicas De Investigación
The potent inhibition of GSK-3β by 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione has made it a promising compound for scientific research. GSK-3β is involved in several signaling pathways that are dysregulated in various diseases, including cancer, Alzheimer's disease, and diabetes. Therefore, the use of GSK-3β inhibitors, such as 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione, can provide insights into the underlying mechanisms of these diseases and potential therapeutic targets.
Propiedades
IUPAC Name |
5-(2-methoxyphenoxy)-2-quinolin-8-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c1-29-20-9-2-3-10-21(20)30-16-11-12-17-18(14-16)24(28)26(23(17)27)19-8-4-6-15-7-5-13-25-22(15)19/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMISGPQVASGHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxyphenoxy)-2-(quinolin-8-yl)-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-biphenyldiyl bis[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate]](/img/structure/B3481048.png)
![2-(4-bromophenyl)-5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-oxadiazole](/img/structure/B3481051.png)


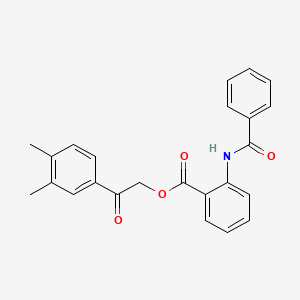

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B3481079.png)
![4-{[3-(methylsulfonyl)phenyl]sulfonyl}thiomorpholine](/img/structure/B3481081.png)
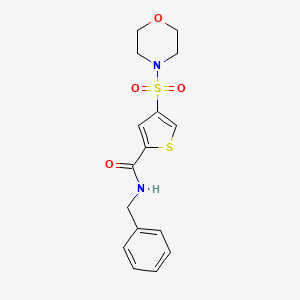
![{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3481102.png)
![3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B3481106.png)
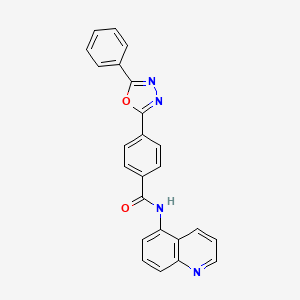
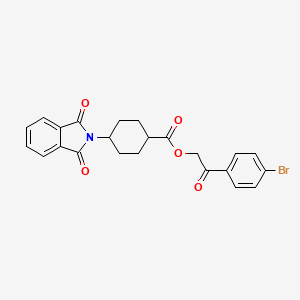
![5-[(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B3481136.png)